molecular formula C15H16ClN3O B14534136 5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride CAS No. 62336-89-4

5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

Cat. No.: B14534136
CAS No.: 62336-89-4
M. Wt: 289.76 g/mol
InChI Key: YETRNRBLGZTTLU-UHFFFAOYSA-N
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Description

5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an oxadiazole ring, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or carboxylic acids, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-(4-methylphenyl)-3-phenyl-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62336-89-4

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

4-(4-methylphenyl)-3-phenyl-2H-oxadiazol-2-ium-5-amine;chloride

InChI

InChI=1S/C15H15N3O.ClH/c1-11-7-9-12(10-8-11)14-15(16)19-17-18(14)13-5-3-2-4-6-13;/h2-10,17H,16H2,1H3;1H

InChI Key

YETRNRBLGZTTLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(O[NH2+]N2C3=CC=CC=C3)N.[Cl-]

Origin of Product

United States

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